S-methyl 4,4,4-trifluoro-3-oxobutanethioate
Overview
Description
S-methyl 4,4,4-trifluoro-3-oxobutanethioate is a chemical compound with the molecular formula C5H5F3O2S. It is known for its unique structure, which includes a trifluoromethyl group and a thioester functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl 4,4,4-trifluoro-3-oxobutanethioate typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
S-methyl 4,4,4-trifluoro-3-oxobutanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .
Scientific Research Applications
S-methyl 4,4,4-trifluoro-3-oxobutanethioate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-methyl 4,4,4-trifluoro-3-oxobutanethioate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The thioester group can undergo hydrolysis, releasing active thiol species that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4,4-trifluoro-3-oxobutanoate
- S-methyl 4,4,4-trifluoro-3-oxothiobutyrate
- S-methyl 4,4,4-trifluoroacetoacetthioate
Uniqueness
S-methyl 4,4,4-trifluoro-3-oxobutanethioate is unique due to the presence of both a trifluoromethyl group and a thioester functional group. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
S-Methyl 4,4,4-trifluoro-3-oxobutanethioate (CAS No. 83643-84-9) is a compound of increasing interest due to its potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, synthesis, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | CHFO |
Molecular Weight | 170.09 g/mol |
CAS Number | 83643-84-9 |
Boiling Point | 117°C to 118°C |
Density | 1.34 g/cm³ |
Synthesis and Applications
This compound is primarily used as a drug intermediate and a catalyst in various organic reactions such as cyclization and oxidation processes . Its trifluoromethyl group enhances its reactivity and biological activity, making it valuable in synthesizing more complex molecules.
Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit the growth of various bacteria and fungi. The introduction of the thioate group in this compound may enhance this activity through increased lipophilicity and membrane permeability .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further studies on its interactions with metabolic pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethyl-containing compounds against E. coli and Staphylococcus aureus. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological properties:
- Enhanced Antimicrobial Activity : Modifications to the thioate group have been shown to improve antimicrobial efficacy against resistant strains .
- Synergistic Effects : Combinations of this compound with other antimicrobial agents have demonstrated synergistic effects, leading to lower effective doses required for therapeutic efficacy .
Properties
IUPAC Name |
S-methyl 4,4,4-trifluoro-3-oxobutanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2S/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRFAUEDCFSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391411 | |
Record name | SBB058285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118528-85-1 | |
Record name | SBB058285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Methyl 4,4,4-trifluoro-1-thioacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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